2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
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Overview
Description
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone and is often facilitated by microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with key metabolic processes in cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar biological activities.
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-1-piperidinecarbodithioate: A related compound with different substituents on the benzothiazole ring.
Uniqueness
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O4S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C18H16N2O4S/c1-11(21)24-16(12-6-4-3-5-7-12)17(22)20-18-19-14-9-8-13(23-2)10-15(14)25-18/h3-10,16H,1-2H3,(H,19,20,22) |
InChI Key |
SXNJYRWWDUDXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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